![molecular formula C11H16N5O4P B15171836 ({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid CAS No. 1086386-65-3](/img/structure/B15171836.png)
({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors One common route involves the condensation of a cyclopropylamine derivative with a pyrazolo[3,4-d]pyrimidine intermediateThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical-grade compounds .
Chemical Reactions Analysis
Types of Reactions
({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonic acid moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions could introduce new functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It is investigated as a potential drug candidate for treating diseases such as cancer due to its kinase inhibitory activity.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of ({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell growth and proliferation. This makes it a promising candidate for cancer therapy, as it can selectively target tumor cells while sparing normal cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Cyclopropylamine derivatives: Compounds with this group often have enhanced stability and unique biological properties.
Phosphonic acid derivatives: These compounds are known for their strong binding affinity to biological targets and are used in various therapeutic applications
Uniqueness
({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1086386-65-3 |
|---|---|
Molecular Formula |
C11H16N5O4P |
Molecular Weight |
313.25 g/mol |
IUPAC Name |
2-[4-(cyclopropylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C11H16N5O4P/c17-21(18,19)7-20-4-3-16-11-9(5-14-16)10(12-6-13-11)15-8-1-2-8/h5-6,8H,1-4,7H2,(H,12,13,15)(H2,17,18,19) |
InChI Key |
CGRSMIGIZXGEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C3C=NN(C3=NC=N2)CCOCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine](/img/structure/B15171756.png)
![O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B15171780.png)
![2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B15171781.png)
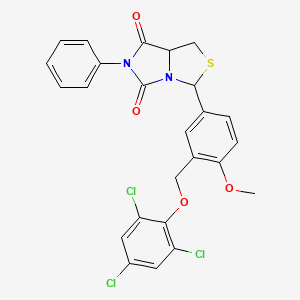
![1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B15171795.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
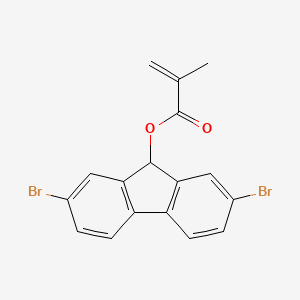
![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
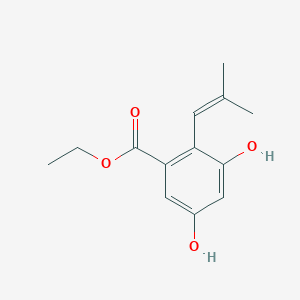
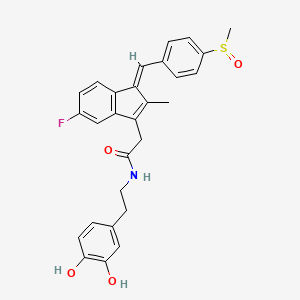
![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
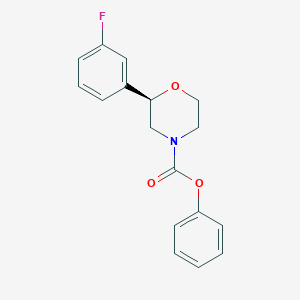
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
